![molecular formula C16H11N3O3S B2726945 N-([2,2'-联噻吩]-5-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 2034563-51-2](/img/structure/B2726945.png)

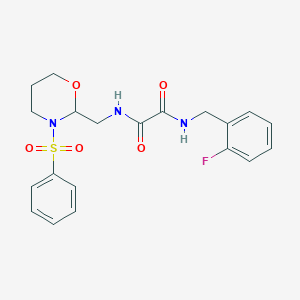

N-([2,2'-联噻吩]-5-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[c][1,2,5]thiadiazole derivatives are a class of organic compounds that have been widely studied due to their interesting optical and electrochemical properties . They are often used as acceptor heterocycles in the production of donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves cross-coupling reactions . For example, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can greatly influence their properties. For instance, the addition of a 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra along with a blue shift of both absorption maxima for the isoBTD-based compound as compared to the BTD-based compound .Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives are often studied in the context of their use in organic electronics . For example, the cross-coupling reactions of dibromides have been studied, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .科学研究应用

抗癌潜力

对含有苯甲酰胺基团的噻二唑骨架化合物的研究表明,它们在抗癌应用中具有显著的前景。新型N-((5-(取代亚甲基氨基)-1,3,4-噻二唑-2-基)甲基)苯甲酰胺的微波辅助合成在体外表现出针对人类癌细胞系的抗癌活性。这项研究突出了噻二唑和苯甲酰胺衍生物在癌症治疗中的潜力,表明N-([2,2'-二呋喃]-5-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺在类似背景下具有潜在的相关性(Tiwari et al., 2017)。

抗菌活性

3-(呋喃-2-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑衍生物的合成已被探索,所得化合物表现出显着的抗菌和抗真菌活性。这表明苯并噻唑衍生物,包括N-([2,2'-二呋喃]-5-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺,在开发新型抗菌剂方面具有潜在的应用(Patel et al., 2015)。

荧光应用

对N-(5-苯基-1,3,4-噻二唑-2-基)苯甲酰胺衍生物及其BF2配合物的研究表明,包括具有类似于N-([2,2'-二呋喃]-5-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺结构的化合物,具有优异的光物理性质。这些性质包括大的斯托克斯位移和固态荧光,使其有望用于基于荧光的应用(Zhang et al., 2017)。

缓蚀

苯并噻唑衍生物因其缓蚀效果而受到研究,在酸性环境中对钢的腐蚀表现出很高的效率。这项研究表明,像N-([2,2'-二呋喃]-5-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺这样的化合物可以被开发为缓蚀剂,因为它们的结构相似性和功能特性(Hu et al., 2016)。

作用机制

Target of Action

Similar compounds have been used as sensors for primary aromatic amines (paas), which are persistent and highly toxic organic pollutants .

Mode of Action

It is known that similar compounds interact with their targets through a static quenching process, which involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .

Biochemical Pathways

Similar compounds have been shown to interact with electron-rich paa molecules, leading to fluorescence quenching .

Result of Action

Similar compounds have been shown to exhibit high sensitivity and selectivity for paa detection .

未来方向

属性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-16(10-3-5-12-13(8-10)19-23-18-12)17-9-11-4-6-15(22-11)14-2-1-7-21-14/h1-8H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJDKQUYIOZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)

![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2726865.png)

![Methyl 3-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2726870.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726871.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2726876.png)

![N-(2-Cyanobutan-2-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide](/img/structure/B2726878.png)

![7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid](/img/structure/B2726883.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2726885.png)